9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine
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Overview
Description
“9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine” is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine” typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Cyclopropylation: Introduction of the cyclopropyl group.
Fluorination: Introduction of the fluorine atom.
Purine Ring Formation: Construction of the purine ring system.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
“9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine” can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Reduction of functional groups.
Substitution: Replacement of atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of “9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 9-cyclopropyl-9H-purin-6-amine
- N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine
Uniqueness
“9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine” is unique due to the presence of both cyclopropyl and fluorinated phenyl groups, which may confer distinct biological properties compared to other purine derivatives.
Properties
IUPAC Name |
9-cyclopropyl-N-(5-fluoro-2-methylphenyl)purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5/c1-9-2-3-10(16)6-12(9)20-14-13-15(18-7-17-14)21(8-19-13)11-4-5-11/h2-3,6-8,11H,4-5H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLRRPFOORMFFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC2=C3C(=NC=N2)N(C=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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